5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride
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Overview
Description
5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO3S and a molecular weight of 254.77 g/mol . This compound is characterized by its clear, colorless liquid form and is known for its high purity (98%) . It is used in various specialized applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the oxidative conversion of thiol derivatives to sulfonyl chlorides. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This method is highly efficient, offering excellent yields and short reaction times under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the oxidation of thiols . Industrial production methods often employ similar oxidative chlorination techniques to ensure high purity and yield.
Chemical Reactions Analysis
5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and zirconium tetrachloride.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl chloride group can be substituted with nucleophiles like amines to form sulfonamides.
Common reagents and conditions used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and dilute hydrochloric acid. Major products formed from these reactions include sulfonamides and sulfonyl azides .
Scientific Research Applications
5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives. The molecular targets and pathways involved in its reactions include nucleophilic substitution and oxidative chlorination .
Comparison with Similar Compounds
Similar compounds to 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride include other sulfonyl chlorides such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, this compound is unique due to its cyclobutoxy and methylpentane groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H19ClO3S |
---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
5-cyclobutyloxy-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10-3-2-4-10/h9-10H,2-8H2,1H3 |
InChI Key |
LYNVJNMNHSUKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1CCC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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